N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Reactivity
One area of application involves the synthesis and reactivity of related heterocyclic compounds. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, including electrophilic substitution reactions, highlights the versatility of furan-carboxamide derivatives in organic synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).
Antiviral Activities
Furan-carboxamide derivatives have been studied for their antiviral properties, particularly against influenza A H5N1 virus. A novel series of these derivatives demonstrated potent inhibitory effects, with specific structural modifications enhancing the anti-influenza activity (Yu Yongshi et al., 2017).
Supramolecular Chemistry
The impact of aromaticity on crystal packing has been explored, with studies showing that heteroatom substitution from O to S in furan and thiophene rings increases the effectiveness of π-based interactions in crystal structures. This research underlines the significance of these compounds in developing materials with tailored supramolecular architectures (Maryam Rahmani et al., 2016).
Solar Energy Conversion
In the field of renewable energy, phenothiazine derivatives with furan conjugated linkers have been synthesized and used in dye-sensitized solar cells (DSSCs). The incorporation of furan as a conjugated linker resulted in an improved solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in enhancing the performance of DSSCs (Se Hun Kim et al., 2011).
Antimicrobial Activities
Research into the antimicrobial properties of N-(4-bromophenyl)furan-2-carboxamide derivatives revealed significant activity against clinically isolated drug-resistant bacteria. This highlights the potential of furan-carboxamide derivatives in developing new antimicrobial agents (A. Siddiqa et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-2-1-9-19-14)16-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERJAGGSFVWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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